molecular formula C21H23N3O2S B7713957 N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B7713957
M. Wt: 381.5 g/mol
InChI Key: VUONWNSWQOIVSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported, which include the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The molecular structure of this compound can be elucidated by various spectral analyses. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The reactivity of these compounds can be influenced by substituents at position-2 and -4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various spectral analyses. For instance, the IR spectrum can provide information about the functional groups present in the compound .

Future Directions

Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

properties

IUPAC Name

N-cyclooctyl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-19(23-16-11-7-2-1-3-8-12-16)17-13-22-21-24(20(17)26)18(14-27-21)15-9-5-4-6-10-15/h4-6,9-10,13-14,16H,1-3,7-8,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUONWNSWQOIVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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